2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole
Overview
Description
2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole (2-PPSBI) is a novel fluorinated benzoimidazole molecule with potential applications in scientific research. It has recently been synthesized and studied for its various properties and applications.
Scientific Research Applications
Multicomponent Synthesis of 4-Arylidene-2-Phenyl-5(4H)-Oxazolones (Azlactones)
- Summary of Application : Azlactones have been reported to exhibit a wide range of pharmaceutical properties including immune suppressive, anticancer, antimicrobial, antitumor, anti-inflammatory, and antiviral . They are also used as useful synthons in the synthesis of several small molecules, including amino acids and peptides .
- Methods of Application : The synthesis involves the mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in the presence of drops of acetic anhydride . This process is green, simple to handle, step and atom efficient, economical, and environmentally friendly .
- Results or Outcomes : The process resulted in an efficient one-step green synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) .
Synthesis and Antimicrobial Evaluation of 2-Phenyl-5-{2-[3-(Trifluoromethyl)Phenyl]Ethenyl}-1,3,4-Oxadiazole Derivatives
- Summary of Application : The synthesized compounds were screened for their in vitro antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
- Methods of Application : The target compounds were synthesized by the reaction of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results or Outcomes : Some of the synthesized 1,3,4-oxadiazole derivatives exhibited moderate to good activity against the tested microbial strains .
Synthesis and Antimicrobial Evaluation of 2-Phenyl-5-{2-[3-(Trifluoromethyl)Phenyl]Ethenyl}-1,3,4-Oxadiazole Derivatives
- Summary of Application : The synthesized compounds were screened for their in vitro antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger . Molecules having a 1,3,4-oxadiazole moiety displayed important biological properties . Nitrogen and oxygen are important constituents in heterocyclic compounds that have got a lot of attention due to their wide pharmacological activities .
- Methods of Application : The target compounds were synthesized by the reaction of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results or Outcomes : Some of the synthesized 1,3,4-oxadiazole derivatives exhibited moderate to good activity against the tested microbial strains .
Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5-{2-[3-(Trifluoromethyl)Phenyl]Ethenyl}-1,3,4-Oxadiazole Derivatives
- Summary of Application : The synthesized compounds were screened for their in vitro antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger . Molecules having a 1,3,4-oxadiazole moiety displayed important biological properties . Nitrogen and oxygen are important constituents in heterocyclic compounds that have got a lot of attention due to their wide pharmacological activities .
- Methods of Application : The target compounds were synthesized by the reaction of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results or Outcomes : Some of the synthesized 1,3,4-oxadiazole derivatives exhibited moderate to good activity against the tested microbial strains .
properties
IUPAC Name |
pentafluoro-(2-phenyl-3H-benzimidazol-5-yl)-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2S/c14-21(15,16,17,18)10-6-7-11-12(8-10)20-13(19-11)9-4-2-1-3-5-9/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRDYOJLMUULLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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